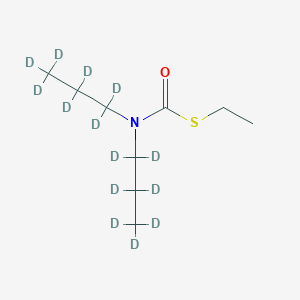
Eradicane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPTC-d14 (di-n-propyl-d14) is an isotopically labeled compound used primarily in scientific research. It is a derivative of S-ethyl-N,N-dipropylthiocarbamate, a well-known herbicide. The isotopic labeling with deuterium (d14) makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in complex biological and chemical systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EPTC-d14 (di-n-propyl-d14) involves the incorporation of deuterium atoms into the molecular structure of S-ethyl-N,N-dipropylthiocarbamate. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Starting from deuterated precursors to build the desired compound.
Industrial Production Methods
Industrial production of EPTC-d14 (di-n-propyl-d14) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as distillation and chromatography to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
EPTC-d14 (di-n-propyl-d14) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocarbamates .
Aplicaciones Científicas De Investigación
EPTC-d14 (di-n-propyl-d14) is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
Mecanismo De Acción
The mechanism of action of EPTC-d14 (di-n-propyl-d14) involves its interaction with specific molecular targets. As a labeled analogue of S-ethyl-N,N-dipropylthiocarbamate, it inhibits the biosynthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
S-ethyl-N,N-dipropylthiocarbamate: The non-labeled version of EPTC-d14.
S-ethyl-N,N-diisopropylthiocarbamate: A similar herbicide with different alkyl groups.
S-ethyl-N,N-dibutylthiocarbamate: Another thiocarbamate herbicide with longer alkyl chains.
Uniqueness
EPTC-d14 (di-n-propyl-d14) is unique due to its isotopic labeling with deuterium, which provides enhanced analytical capabilities. This labeling allows for precise tracking in complex systems, making it invaluable in research applications where understanding the detailed behavior of the compound is crucial.
Propiedades
Número CAS |
1219794-88-3 |
|---|---|
Fórmula molecular |
C9H19NOS |
Peso molecular |
203.41 g/mol |
Nombre IUPAC |
S-ethyl N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)carbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2,7D2,8D2 |
Clave InChI |
GUVLYNGULCJVDO-YEZFEVEISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)SCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCN(CCC)C(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)

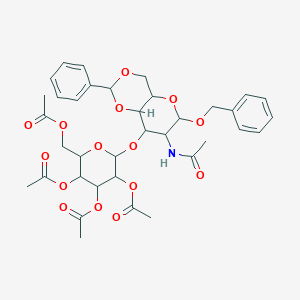

![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
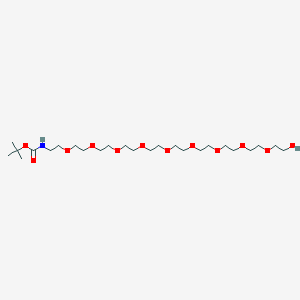
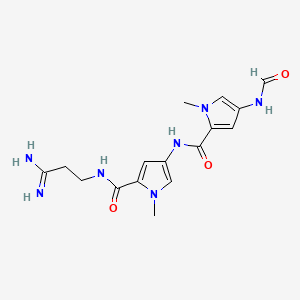
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)
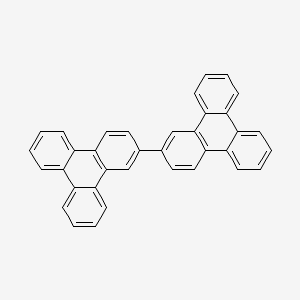

![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
